(3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
The compound (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining an isoxazole ring, a methoxyphenyl sulfonyl group, and an azetidinone moiety, making it a versatile candidate for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of the compound (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It is known to play a crucial role in the process of cell proliferation and growth .
Mode of Action
The compound this compound interacts with its target, BRD4, by inhibiting its activity . This inhibition is achieved through the compound’s potent inhibitory effect on BRD4, as demonstrated by an IC50 value of 0.237 ± 0.093 μM .
Biochemical Pathways
The inhibition of BRD4 by this compound affects several biochemical pathways. Notably, it modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Pharmacokinetics
Its potent inhibitory effect on brd4 suggests that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . This is due to the compound’s ability to induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of a suitable precursor with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl sulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring.
Substitution: The isoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the methoxyphenyl sulfonyl group can lead to the formation of sulfone derivatives.
Reduction: Reduction of the azetidinone ring can yield secondary amines.
Substitution: Substitution reactions on the isoxazole ring can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as proteins and nucleic acids is of particular interest.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases. Its ability to modulate specific molecular pathways makes it a promising candidate for further research.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dimethylisoxazol-4-yl)benzylphthalazin-1(2H)-one: This compound shares the isoxazole ring and has shown potent inhibitory effects on BRD4, a protein involved in cancer progression.
4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol: Another isoxazole derivative, this compound has been studied for its crystal structure and electronic properties.
Uniqueness
What sets (3,5-Dimethylisoxazol-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the methoxyphenyl sulfonyl group, in particular, enhances its potential as a therapeutic agent by improving its solubility and stability.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-10-15(11(2)23-17-10)16(19)18-8-14(9-18)24(20,21)13-6-4-12(22-3)5-7-13/h4-7,14H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKTVDNUSFEHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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